2-(diethylamino)ethyl 3,4-dihydroxybenzoate
Overview
Description
2-(Diethylamino)ethyl 3,4-dihydroxybenzoate is a chemical compound with the molecular formula C13H19NO4. It is a derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), a naturally occurring phenolic acid found in various plants. This compound is primarily recognized for its inhibitory activity against prolyl hydroxylase domain-containing enzymes (PHDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2-(diethylamino)ethanol. The reaction is carried out under acidic conditions, often using concentrated sulfuric acid as a catalyst. The mixture is heated under reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by extraction and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 3,4-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
2-(Diethylamino)ethyl 3,4-dihydroxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its effects on cellular processes, particularly its role in inhibiting prolyl hydroxylase domain-containing enzymes (PHDs).
Medicine: Investigated for its potential therapeutic effects, including its ability to protect cells from hypoxia-induced oxidative damage.
Industry: Utilized as an antioxidant in various industrial applications
Mechanism of Action
The primary mechanism of action of 2-(diethylamino)ethyl 3,4-dihydroxybenzoate involves the inhibition of prolyl hydroxylase domain-containing enzymes (PHDs). These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are involved in the cellular response to low oxygen levels. By inhibiting PHDs, this compound stabilizes HIFs, leading to the activation of various protective pathways that enhance cellular survival under hypoxic conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dihydroxybenzoate: Another ester of protocatechuic acid, used as an antioxidant.
Ethyl 2,4-dihydroxybenzoate: A similar compound with hydroxyl groups at different positions on the benzene ring.
Uniqueness
2-(Diethylamino)ethyl 3,4-dihydroxybenzoate is unique due to its diethylaminoethyl group, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit PHDs and provides additional functional versatility in synthetic applications .
Properties
IUPAC Name |
2-(diethylamino)ethyl 3,4-dihydroxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-3-14(4-2)7-8-18-13(17)10-5-6-11(15)12(16)9-10/h5-6,9,15-16H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLCAAYKDZHGMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.